1-(3,4-Dichlorophenyl)-3-methylbutan-1-one
Description
1-(3,4-Dichlorophenyl)-3-methylbutan-1-one is a ketone derivative featuring a dichlorophenyl group at position 1 and a methyl-substituted butanone backbone. The dichlorophenyl moiety enhances lipophilicity and stability, making it relevant in agrochemical and antimicrobial applications .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRGLKZEAKCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-methylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and 3-methylbutan-1-one as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
3,4-Dichlorobenzoyl chloride+3-methylbutan-1-oneAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-Dichlorobenzoic acid.
Reduction: 1-(3,4-Dichlorophenyl)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 1-(3,4-Dichlorophenyl)-3-methylbutan-1-one and structurally related compounds:
Key Observations :
- Functional Group Impact: The ketone group in this compound confers distinct reactivity compared to urea derivatives.
- Chlorine Substitution : The 3,4-dichlorophenyl group enhances resistance to metabolic degradation, a trait shared with pesticidal urea derivatives like 1-(3,4-dichlorophenyl)-3-methylurea .
- Molecular Weight : The higher molecular weight of the dichlorophenyl ketone (229.1 g/mol) compared to its hydroxyphenyl analog (178.23 g/mol) reflects the contribution of chlorine atoms, which may increase environmental persistence .
Biological Activity
1-(3,4-Dichlorophenyl)-3-methylbutan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from various studies and data sources.
Chemical Structure and Synthesis
The compound can be represented by the chemical formula C12H14Cl2O. Its synthesis typically involves reactions that incorporate a 3,4-dichlorophenyl moiety into a ketone framework. The synthesis methods often utilize standard organic reactions such as Friedel-Crafts acylation or reductive amination.
Antimicrobial Activity
Numerous studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results indicated that the compound showed notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Bacillus cereus | 15 |
| Escherichia coli | 12 |
| Staphylococcus aureus | 18 |
| Proteus mirabilis | 10 |
The compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative strains, which is a common trend observed in many antimicrobial agents due to the structural differences in bacterial cell walls.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) to assess the anticancer potential of this compound. The cytotoxic effects were measured using the MTT assay, which evaluates cell viability post-treatment.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.2 |
| MCF7 | 8.4 |
| HUH7 | 6.7 |
The results indicate that this compound possesses moderate cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound is believed to involve multiple mechanisms:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Cytotoxic Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or by generating reactive oxygen species (ROS), leading to oxidative stress.
Case Studies
A significant case study published in Bioorganic & Medicinal Chemistry explored the synthesis of several analogs of this compound and their biological evaluation. Among these analogs, one derivative exhibited an IC50 value of 4.5 µM against MCF7 cells, indicating enhanced potency compared to the parent compound .
Another study highlighted its use in combination therapies where it was shown to enhance the effects of established chemotherapeutic agents like doxorubicin in resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
